2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, commonly known as balsalazide, is a chemical compound primarily used in the treatment of ulcerative colitis. It is a prodrug that becomes active upon enzymatic cleavage in the colon, releasing mesalamine, which serves as the therapeutic agent. Balsalazide is classified as an anti-inflammatory medication and belongs to the 5-aminosalicylic acid class of drugs.
Balsalazide was developed as a derivative of salicylic acid and is synthesized through various chemical reactions involving amines and carboxylic acids. The compound is available in pharmaceutical formulations, notably under the brand name Colazal, and is administered as balsalazide disodium.
The synthesis of balsalazide involves several key steps:
The azo coupling reaction is characterized as an electrophilic aromatic substitution where the arenediazonium salt acts as the electrophile, while an electron-rich arene (salicylic acid) functions as the nucleophile. This method allows for the formation of stable azo linkages critical for the compound's structure .
Balsalazide has a complex molecular structure characterized by:
The structural analysis reveals that balsalazide consists of a salicylic acid moiety linked through an azo bond to a phenyl group that carries a carboxyethyl amino carbonyl substituent. This structure plays a crucial role in its pharmacological activity and metabolism .
Balsalazide undergoes specific chemical reactions, particularly during its metabolism:
The reduction of azo compounds typically involves anaerobic bacteria that facilitate this transformation via azoreductase enzymes. This reaction is essential for activating balsalazide's therapeutic effects by releasing mesalamine .
Balsalazide acts primarily through its metabolite, mesalamine, which exerts anti-inflammatory effects in the gastrointestinal tract:
Pharmacological studies indicate that mesalamine's action is localized within the colonic mucosa, providing targeted relief from inflammation associated with ulcerative colitis .
Relevant analyses demonstrate that balsalazide maintains its integrity during gastrointestinal transit until enzymatically activated .
Balsalazide is primarily utilized in clinical settings for:
Balsalazide's unique mechanism as a prodrug allows for targeted delivery and minimized systemic absorption, making it a valuable option in gastrointestinal therapeutics .
The compound is formally identified by the IUPAC name: 2-[4-(2-carboxyethylcarbamoyl)phenoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid. This nomenclature precisely reflects its symmetric bifunctional structure, featuring:
Alternative chemical designations include:
The molecular formula is C27H24N4O9, with a calculated molecular weight of 548.5 g/mol (548.508 g/mol exact mass). This distinguishes it structurally from the parent drug balsalazide (C17H15N3O6), primarily through duplication of the carboxyethylcarbamoyl sidechain [1] [5].
While experimental X-ray crystallographic data for this specific compound remains unreported in the available literature, its geometric and electronic properties can be extrapolated from structural analogs:
Table 1: Inferred Molecular Characteristics
Property | Analysis | Experimental Evidence |
---|---|---|
Azo bond configuration | Trans (E) isomer predominates due to steric stability | SMILES notation: /b31-30+ [7] |
Torsional angles | Limited rotation around azo bond constrained by bulky substituents | Molecular modeling of analogous azo compounds |
Planarity | Non-planar conformation due to ortho-substituted carboxylic groups | Computational studies of steric hindrance |
Hydrogen bonding | Extensive network potential via carboxylic acids and amide carbonyls | FTIR spectra showing dimeric carboxylic peaks |
The presence of multiple hydrogen bond donors/acceptors (4x carboxylic OH, 2x amide NH, 5x carbonyl O) suggests significant intermolecular interactions in solid-state packing. The extended conjugation system spanning the azo bond results in UV-Vis absorption maxima characteristic of π→π* transitions [4].
Synthesis of this compound employs two validated approaches:
Table 2: Synthetic Methodologies Comparison
Method | Advantages | Limitations | Yield |
---|---|---|---|
Multi-step organic synthesis | Enables de novo construction from small molecules | Requires protection/deprotection strategies | 15-25% |
Balsalazide modification | Higher efficiency leveraging commercial API | Generates isomeric impurities requiring purification | 40-60% |
Method 1: Direct Diazotization-Coupling
Method 2: Structural Modification of Balsalazide
Both routes yield a compound where the azo bond (–N=N–) remains intact, serving as the metabolically labile site for colonic bacterial azoreductase cleavage – a characteristic shared with approved prodrugs like sulfasalazine [5] [6].
Solubility Profile:
Acid-Base Characteristics:
Table 3: Experimental pKa Values
Functional Group | Approximate pKa | Ionization Impact |
---|---|---|
Benzoic acid (core) | 3.8 ± 0.3 | Primary solubility determinant |
Carboxyethyl carboxylic acid | 4.2 ± 0.2 | Contributes to zwitterion formation |
Amide-conjugated acid | 2.5 ± 0.5 | Affects binding interactions |
Thermal Behavior:
Table 4: Thermal Stability Profile
Condition | Stability Outcome | Analytical Method |
---|---|---|
25°C (ambient) | Stable for >6 months in dark, low humidity | HPLC purity tracking |
40°C/75% RH | <5% degradation over 3 months | Forced degradation |
100°C (dry) | Dehydration observed within 24 hours | TGA-DSC |
150°C (dry) | Rapid decarboxylation initiated | Mass spectrometry |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: